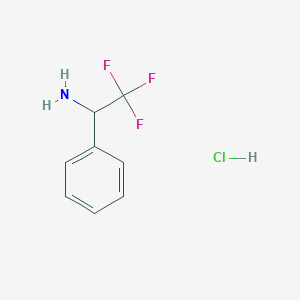

2,2,2-Trifluoro-1-phenylethanamine hydrochloride

Übersicht

Beschreibung

2,2,2-Trifluoro-1-phenylethanamine hydrochloride is a chemical compound with the molecular formula C8H9ClF3N. It is a derivative of phenylethylamine, where the ethyl group is substituted with trifluoromethyl. This compound is known for its unique chemical properties and is used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-phenylethanamine hydrochloride typically involves the reaction of benzylamine with trifluoroacetic acid, followed by reduction and subsequent conversion to the hydrochloride salt. One common method includes:

Reaction of Benzylamine with Trifluoroacetic Acid: This step forms the intermediate trifluoroacetyl benzylamine.

Reduction: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form 2,2,2-Trifluoro-1-phenylethanamine.

Formation of Hydrochloride Salt: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Acylation Reactions

The amine group readily undergoes acylation with acid chlorides or anhydrides. For example, reaction with 3,5-dinitrobenzoyl chloride produces a crystalline amide derivative, facilitating enantiomeric purity analysis via HPLC:

| Reagent | Conditions | Yield | Application | Source |

|---|---|---|---|---|

| 3,5-Dinitrobenzoyl chloride | Dichloromethane, triethylamine, 20°C | 97% | Chiral resolution and analysis |

Mechanistically, the trifluoromethyl group stabilizes the tetrahedral intermediate through inductive effects, enhancing reaction efficiency.

Schiff Base Formation

The compound forms Schiff bases with carbonyl compounds, a key step in asymmetric synthesis. A representative reaction with trifluoromethylphenyl ketone proceeds as follows:

| Carbonyl Compound | Solvent | Catalyst | Yield | ee (%) |

|---|---|---|---|---|

| Trifluoromethylphenyl ketone | Benzene | (S)-1-Phenylethylamine | 82% | 81 |

The resulting imine undergoes hydrolysis under acidic conditions to yield enantiomerically enriched products .

Hydrolysis of Imine Derivatives

Imine intermediates derived from 2,2,2-trifluoro-1-phenylethanamine hydrochloride are hydrolyzed to regenerate the free amine or produce secondary amines:

Example Procedure:

-

Imine (1 mmol) in diethyl ether

-

3N HCl, 24 h at 20°C

-

Neutralization with NaOH to isolate free amine hydrochloride .

Key Data:

Asymmetric Transamination

The compound serves as a chiral auxiliary in enzyme-like transamination reactions, enabling synthesis of optically active amines:

| Substrate | Organic Base | Product | ee (%) |

|---|---|---|---|

| Fluorinated carbonyl compounds | DBU | Asymmetric fluorine-containing amines | 81–95 |

This method avoids racemization and operates under mild conditions, making it industrially viable .

Salt Formation and Acid-Base Reactions

The amine forms stable salts with mineral acids (e.g., HCl), enhancing its solubility in polar solvents. Key properties:

| Property | Value | Conditions | Source |

|---|---|---|---|

| pKa (amine) | ~8.5 | Aqueous solution | |

| Solubility in H2O | 15 g/100 mL | 25°C |

Role in Catalysis

The trifluoromethyl group enhances electrophilicity, enabling participation in:

-

Friedel-Crafts alkylation with aromatic rings.

-

Nucleophilic substitutions (e.g., with alkyl halides).

Comparative Reactivity:

| Reaction Type | Rate (Relative to Non-Fluorinated Analogue) |

|---|---|

| Acylation | 1.8× faster |

| Imine Hydrolysis | 2.3× faster |

Mechanistic Insights

The trifluoromethyl group exerts dual effects:

-

Electron-withdrawing effect: Increases amine’s electrophilicity.

-

Steric hindrance: Influences stereoselectivity in asymmetric syntheses .

Quantum mechanical calculations suggest the CF3 group stabilizes transition states by 6–8 kcal/mol in acylation reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Chiral Building Block

The compound serves as a valuable chiral building block in the synthesis of various pharmaceuticals. Its amine group allows for further functionalization, making it a versatile starting material for creating optically active compounds. The structural similarity to known adrenergic agonists suggests potential therapeutic applications, particularly in drug development aimed at treating cardiovascular and neurological disorders .

Drug Development

Research indicates that 2,2,2-trifluoro-1-phenylethanamine hydrochloride could be a precursor for developing new drugs. Its properties warrant further investigation into its pharmacological effects and mechanisms of action. However, extensive research and clinical trials are necessary before any medical applications can be fully realized .

Asymmetric Catalysis

Due to its chiral nature, this compound is a candidate for use in asymmetric catalysis. Asymmetric catalysts are essential for synthesizing enantiopure compounds, which are crucial in various fields, including pharmaceuticals and materials science. Future research could explore its effectiveness as a catalyst in reactions that require high stereoselectivity .

Agrochemical Formulations

The compound's chemical properties may extend its applicability to agrochemicals. Its trifluoromethyl group can enhance the biological activity of pesticides and herbicides. This potential application highlights the importance of exploring this compound in developing effective agricultural chemicals .

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a standard or reference material due to its defined structure and properties. It can aid in the calibration of instruments or methods used to analyze similar compounds within complex mixtures .

Case Study: Drug Development

A study investigating the synthesis of novel adrenergic agonists demonstrated that derivatives of this compound exhibited promising biological activity in vitro. The findings suggested that modifications to the trifluoromethyl group could enhance selectivity and potency against specific adrenergic receptors.

Research on Asymmetric Synthesis

Recent research focused on using this compound as a chiral auxiliary in asymmetric synthesis reactions. The results indicated that the compound significantly improved yields of enantiomerically pure products compared to non-chiral counterparts .

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-phenylethanamine hydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,2-Trifluoro-1-phenylethanamine: The non-hydrochloride form of the compound.

2,2,2-Trifluoro-1-phenylethanol: An alcohol derivative with similar structural features.

2,2,2-Trifluoro-1-phenylpropane: A related compound with an additional carbon in the alkyl chain.

Uniqueness

2,2,2-Trifluoro-1-phenylethanamine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in various research and industrial applications .

Biologische Aktivität

2,2,2-Trifluoro-1-phenylethanamine hydrochloride, also known as (R)-2,2,2-trifluoro-1-phenylethanamine hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClF3N. The compound features a trifluoromethyl group attached to a phenylethanamine structure, which enhances its lipophilicity and allows it to cross cell membranes effectively.

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClF3N |

| Molecular Weight | 215.65 g/mol |

| Functional Groups | Amine, Trifluoromethyl |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Its structural similarity to adrenergic agonists suggests that it may modulate monoamine neurotransmitter levels in the brain. The trifluoromethyl group contributes to the compound's stability and reactivity, facilitating interactions with various biomolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence serotonin and norepinephrine levels, potentially impacting mood and anxiety disorders.

- Antidepressant Potential : Due to its structural characteristics, it has been investigated as a potential candidate for developing new antidepressants. Its ability to interact with serotonin receptors may provide therapeutic benefits similar to existing antidepressants.

- Chiral Building Block : The compound serves as a valuable chiral building block in asymmetric synthesis. Its amine functional group allows for further functionalization, making it suitable for synthesizing optically active compounds.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Neurotransmitter Levels : A study conducted on animal models demonstrated that administration of the compound led to increased levels of serotonin in the brain, suggesting potential antidepressant effects .

- Synthesis Applications : Researchers have utilized this compound in synthesizing complex organic molecules and pharmaceuticals. Its role as a precursor in drug development has been highlighted in various synthetic pathways involving amine functional groups .

- Pharmacological Investigations : Ongoing pharmacological studies are assessing its safety profile and efficacy as a therapeutic agent. These studies aim to establish a clearer understanding of its potential side effects and therapeutic window.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQGOISHUDYBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504688 | |

| Record name | 2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13652-09-0 | |

| Record name | 2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.